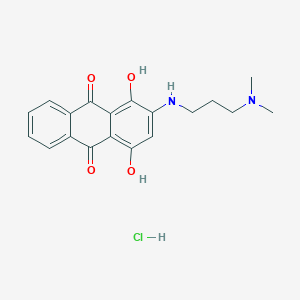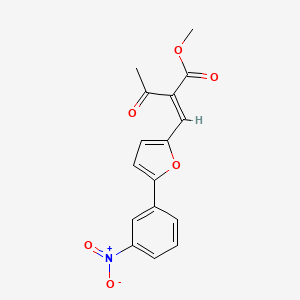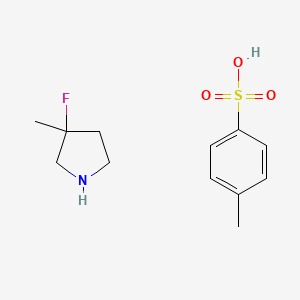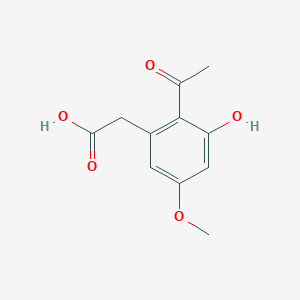
(2-Prop-2-ynylcyclopentyl) carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Prop-2-ynylcyclopentyl) carbamate: is an organic compound with the molecular formula C(_9)H(_13)NO(_2). It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by a cyclopentyl ring substituted with a propynyl group and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Prop-2-ynylcyclopentyl) carbamate typically involves the reaction of cyclopentanol with propargyl bromide to form 2-prop-2-ynylcyclopentanol. This intermediate is then reacted with carbamoyl chloride to yield the desired carbamate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Step 1: Formation of 2-Prop-2-ynylcyclopentanol
Reactants: Cyclopentanol, Propargyl bromide
Conditions: Base (e.g., potassium carbonate), Solvent (e.g., acetone), Reflux
Reaction: [ \text{Cyclopentanol} + \text{Propargyl bromide} \rightarrow \text{2-Prop-2-ynylcyclopentanol} ]
-
Step 2: Formation of this compound
Reactants: 2-Prop-2-ynylcyclopentanol, Carbamoyl chloride
Conditions: Base (e.g., triethylamine), Solvent (e.g., dichloromethane), Room temperature
Reaction: [ \text{2-Prop-2-ynylcyclopentanol} + \text{Carbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Oxidation: (2-Prop-2-ynylcyclopentyl) carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group into an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Chromium trioxide, Acidic or basic conditions
Reduction: Lithium aluminum hydride, Sodium borohydride, Anhydrous conditions
Substitution: Nucleophiles like amines, Alcohols, Solvents such as dichloromethane or ethanol
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines
Substitution: Various substituted carbamates
科学的研究の応用
Chemistry
In chemistry, (2-Prop-2-ynylcyclopentyl) carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Carbamates are known to inhibit certain enzymes by forming stable carbamate-enzyme complexes, making them useful in biochemical assays.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamates are often investigated for their role as enzyme inhibitors, which can be relevant in the development of drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Carbamates are important intermediates in the synthesis of polyurethanes, which are widely used in foams, coatings, and adhesives.
作用機序
The mechanism of action of (2-Prop-2-ynylcyclopentyl) carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to inhibition of its activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
- (2-Prop-2-ynylcyclopentyl) carbamate
- Cyclopentyl carbamate
- Propargyl carbamate
- Cyclopentyl methylcarbamate
Comparison
Compared to other carbamates, this compound is unique due to the presence of both a cyclopentyl ring and a propynyl group. This combination provides distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions. The propynyl group also introduces the potential for additional functionalization, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
(1-prop-2-ynylcyclopentyl) carbamate |
InChI |
InChI=1S/C9H13NO2/c1-2-5-9(12-8(10)11)6-3-4-7-9/h1H,3-7H2,(H2,10,11) |
InChIキー |
LZZRLERRBCQXHO-UHFFFAOYSA-N |
正規SMILES |
C#CCC1(CCCC1)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12041828.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12041838.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12041858.png)


![1-(4-{3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)ethan-1-one](/img/structure/B12041883.png)
![3-(4-bromophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12041901.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041907.png)

![7-hydroxy-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12041918.png)

![[4-[(E)-[[2-(4-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12041929.png)
